molecular formula C14H12N4O B047731 N-(1H-Benzotriazol-1-ylmethyl)benzamide CAS No. 111184-75-9

N-(1H-Benzotriazol-1-ylmethyl)benzamide

Cat. No.: B047731
CAS No.: 111184-75-9
M. Wt: 252.27 g/mol
InChI Key: CDZWFIDNOCWJDS-UHFFFAOYSA-N
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Description

N-(1H-Benzotriazol-1-ylmethyl)benzamide: is a chemical compound with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structure, which includes a benzotriazole moiety linked to a benzamide group.

Scientific Research Applications

N-(1H-Benzotriazol-1-ylmethyl)benzamide has a wide range of applications in scientific research, including:

Safety and Hazards

The safety and hazards associated with “N-(1H-Benzotriazol-1-ylmethyl)benzamide” are represented by the GHS07 hazard symbol. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Benzotriazol-1-ylmethyl)benzamide typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Benzotriazol-1-ylmethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Amidoalkylation: Typically involves the use of amidoalkylating agents and a base.

    Substitution: Allyl samarium bromide is commonly used for substitution reactions.

    Cycloaddition: Requires dipolar species and suitable reaction conditions.

    Rearrangement: Specific catalysts and conditions are needed to induce rearrangement.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with allyl samarium bromide yield allyl-substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of N-(1H-Benzotriazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to participate in various chemical reactions, which can influence the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    N-(1H-Benzotriazol-1-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(1H-Benzotriazol-1-ylmethyl)formamide: Contains a formamide group instead of a benzamide group.

    N-(1H-Benzotriazol-1-ylmethyl)propionamide: Features a propionamide group in place of the benzamide group.

Uniqueness: N-(1H-Benzotriazol-1-ylmethyl)benzamide is unique due to its specific combination of a benzotriazole moiety and a benzamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical reactions and research applications .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14(11-6-2-1-3-7-11)15-10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWFIDNOCWJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352416
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111184-75-9
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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